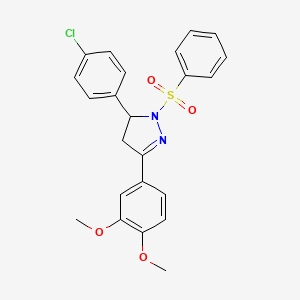

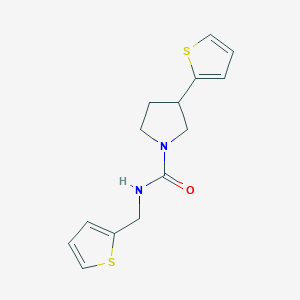

![molecular formula C19H18N2O2 B2970409 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-47-9](/img/structure/B2970409.png)

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a multifaceted organic compound known for its intricate structure and potential applications in various scientific fields. This compound features a pyridoquinoline core fused with a benzamide group, contributing to its unique chemical properties.

Mecanismo De Acción

Target of Action

The primary target of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is the histone lysine methyltransferase EZH2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

This compound interacts with its target, EZH2, by inhibiting its activity . The compound’s interaction with EZH2 results in a decrease in the enzyme’s ability to methylate histones, which can lead to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 by this compound affects the biochemical pathway of histone methylation. This can lead to downstream effects such as changes in chromatin structure and gene expression, potentially impacting cell proliferation and survival .

Pharmacokinetics

It is known that the compound has good secondary pharmacology and physicochemical properties

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression due to altered histone methylation. This can lead to changes in cell behavior, potentially reducing cancer cell aggressiveness and metastasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves the condensation of 3-oxo-pyridoquinoline with benzoyl chloride in the presence of a suitable base like triethylamine. The reaction typically occurs under reflux conditions in an aprotic solvent such as dichloromethane, leading to the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production might involve a multi-step synthesis starting from readily available precursors. These steps could include cyclization, oxidation, and amide formation reactions, with precise control of reaction conditions to maximize yield and purity. The process would typically be scaled up using batch or continuous flow reactors.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form quinolin-3-one derivatives using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to tetrahydro derivatives using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzamide and pyridoquinoline moieties.

Common Reagents and Conditions

Common reagents for these reactions include:

Oxidizing agents like potassium permanganate and chromium trioxide.

Reducing agents such as sodium borohydride and lithium aluminum hydride.

Nucleophiles and electrophiles like alkyl halides and aryl bromides.

Major Products

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is used as a starting material for the synthesis of more complex heterocyclic compounds, serving as a key intermediate in various organic reactions.

Biology

Biologically, this compound is investigated for its potential role as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anticancer and antimicrobial agent. Preliminary studies suggest that derivatives of this compound exhibit significant bioactivity, paving the way for new treatments.

Industry

Industrially, it is explored for its potential use in the synthesis of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it a valuable component in material science.

Comparación Con Compuestos Similares

Compared to similar compounds like 9-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline and 9-phenyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide stands out due to its benzamide group. This modification enhances its binding affinity and specificity toward biological targets, increasing its potential efficacy as a drug candidate.

List of Similar Compounds

9-Benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

9-Phenyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

3-Oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxamide

This article covers the intricacies and potential of this compound, highlighting its significance in various scientific domains. Let me know if there's anything more you need!

Propiedades

IUPAC Name |

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-17-9-8-15-12-16(11-14-7-4-10-21(17)18(14)15)20-19(23)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGCSVYIQTXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)

![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)

![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)

![2-Methoxy-3-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B2970342.png)

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)

![tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B2970349.png)